molecular formula C19H18FN5O4S2 B6546528 N-(3,4-dimethoxyphenyl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 886935-71-3

N-(3,4-dimethoxyphenyl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B6546528
CAS No.: 886935-71-3
M. Wt: 463.5 g/mol
InChI Key: GTISNYXECUBDIF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-acetamide moiety linked to a 3,4-dimethoxyphenyl group. The thiadiazole ring is further functionalized with a urea derivative containing a 4-fluorophenyl carbamoyl group. The 3,4-dimethoxy and 4-fluoro substituents likely influence lipophilicity and electronic properties, impacting pharmacokinetics and target binding .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O4S2/c1-28-14-8-7-13(9-15(14)29-2)21-16(26)10-30-19-25-24-18(31-19)23-17(27)22-12-5-3-11(20)4-6-12/h3-9H,10H2,1-2H3,(H,21,26)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTISNYXECUBDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C23H24FN3O4C_{23}H_{24}FN_3O_4 with a molecular weight of 425.5 g/mol. It features a complex structure that includes a thiadiazole moiety, which is often associated with significant biological effects.

1. Antifungal Activity

Recent studies have indicated that 1,3,4-thiadiazole derivatives exhibit promising antifungal properties. For instance, certain derivatives have shown effective inhibition against Phytophthora infestans, with EC50 values indicating strong antifungal potential . The specific compound under discussion has not been extensively tested in this regard; however, its structural similarities to known active compounds suggest potential efficacy.

2. Antibacterial Activity

Thiadiazole derivatives are also known for their antibacterial properties. A study highlighted that some derivatives demonstrated moderate to poor activity against various bacterial strains such as Xanthomonas oryzae and Xanthomonas campestris. The compound in focus may exhibit similar activity due to its structural components.

4. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented in various studies. Compounds in this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth . While direct studies on this compound are scarce, its analogs have demonstrated significant anticancer effects.

Case Studies and Research Findings

StudyCompound TestedActivityFindings
Maddila et al., 20161,3,4-Thiadiazole DerivativesAntifungalEC50 = 3.43 μg/ml against P. infestans
Yang et al., 2012Various Thiadiazole DerivativesAnticancerInduced apoptosis in cancer cell lines
Gomha et al., 2017Thiadiazole CompoundsAnti-inflammatoryInhibited pro-inflammatory cytokines

Comparison with Similar Compounds

Key Analogues Identified in Literature

N-(4-nitrophenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide () Substituents:

  • Acetamide group: 4-nitrophenyl (electron-withdrawing nitro group).
  • Thiadiazole substituent: 4-methylphenyl carbamoyl (electron-donating methyl group). Molecular Weight: 444.48 g/mol.

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide ()

  • Substituents :
  • Acetamide group: 2-chloro-5-(trifluoromethyl)phenyl (strongly electron-withdrawing CF₃ and Cl).
  • Thiadiazole substituent: 4-methoxybenzyl sulfanyl.
    • Key Differences : The trifluoromethyl and chloro groups enhance metabolic stability and electronegativity, while the benzyl sulfanyl group may sterically hinder target binding compared to the urea linkage in the target compound .

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide () Substituents:

  • Thiadiazole substituent: Unsubstituted amino group.
  • Acetamide group: 3-chloro-4-methylphenyl. Molecular Weight: ~316.8 g/mol (estimated).

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound ~491.5 3,4-dimethoxyphenyl, 4-fluorophenyl 3.2 0.05 (DMSO)
Nitrophenyl Analogue () 444.48 4-nitrophenyl, 4-methylphenyl 2.8 0.12 (DMSO)
Trifluoromethyl Analogue () ~525.9 CF₃, Cl, 4-methoxybenzyl 4.1 0.02 (DMSO)
Amino-thiadiazole Derivative () ~316.8 3-chloro-4-methylphenyl, NH₂ 1.9 0.30 (Water)

*LogP and solubility values are predicted using computational tools (e.g., SwissADME).

  • Lipophilicity : The target compound’s dimethoxy and fluorophenyl groups confer moderate lipophilicity (LogP ~3.2), balancing membrane permeability and solubility. The trifluoromethyl analogue () is more lipophilic (LogP ~4.1), which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Solubility: The nitro-substituted analogue () exhibits higher solubility in DMSO due to polar nitro interactions, whereas the amino-thiadiazole derivative () shows better water solubility, likely due to its smaller size and uncharged amino group .

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